

## An In-Depth Technical Guide to Brefonalol: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Brefonalol |           |
| Cat. No.:            | B1667777   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Brefonalol is a beta-adrenergic antagonist that has been investigated for its potential therapeutic applications in cardiovascular conditions such as hypertension, arrhythmias, and angina pectoris.[1] As a member of the aryloxypropanolamine class of beta-blockers, its mechanism of action involves the competitive inhibition of catecholamines at beta-adrenergic receptors. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological characteristics of Brefonalol, intended for a technical audience in the fields of pharmacology, medicinal chemistry, and drug development. While clinical development of Brefonalol was not pursued, its profile remains of interest for structure-activity relationship studies and as a reference compound in cardiovascular research.

### **Chemical Structure and Properties**

**Brefonalol** possesses a characteristic aryloxypropanolamine scaffold with a substituted quinolinone moiety. The structural details and physicochemical properties are summarized below.

**Chemical Structure:** 





Table 1: Chemical and Physical Properties of **Brefonalol** 

| Property          | Value                                                                                   | Source |
|-------------------|-----------------------------------------------------------------------------------------|--------|
| IUPAC Name        | 6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one | [2]    |
| CAS Number        | 104051-20-9                                                                             | [2]    |
| Molecular Formula | C22H28N2O2                                                                              | [2]    |
| Molecular Weight  | 352.47 g/mol                                                                            | [2]    |
| Melting Point     | Not available                                                                           | -      |
| Boiling Point     | Not available                                                                           | -      |
| Solubility        | Not available                                                                           | -      |
| рКа               | Not available                                                                           | -      |

Note: Experimentally determined values for melting point, boiling point, solubility, and pKa are not readily available in the public domain.



## Pharmacological Profile Mechanism of Action: Beta-Adrenergic Blockade

**Brefonalol** functions as a competitive antagonist at beta-adrenergic receptors. These receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine and norepinephrine. The primary signaling pathway associated with beta-adrenergic receptor activation involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

By blocking the binding of catecholamines to these receptors, **Brefonalol** attenuates the downstream signaling cascade, leading to a reduction in the physiological responses mediated by the sympathetic nervous system. This includes decreases in heart rate (chronotropy), myocardial contractility (inotropy), and blood pressure.



Click to download full resolution via product page

Brefonalol's mechanism of action.

# **Experimental Protocols Hemodynamic Effects in Arterial Hypertension**







A key clinical investigation into the effects of **Brefonalol** was conducted by Halabi et al. (1990). The study aimed to determine the hemodynamic effects of single oral doses of **Brefonalol** compared to placebo and propranolol in patients with arterial hypertension.

#### Methodology Overview:

The study employed a placebo-controlled, randomized, cross-over design. A cohort of 16 patients with arterial hypertension (WHO stages I and II) received single oral doses of a placebo, 80 mg of propranolol, and two different doses of **Brefonalol** (50 mg and 100 mg). A suite of non-invasive techniques was utilized to assess various hemodynamic parameters at baseline and at multiple time points post-administration (2, 4, 6, 10, and 24 hours).

The primary methods used were:

- Mechanocardiography: To assess cardiac mechanical function.
- Impedance Cardiography: To measure stroke volume, cardiac output, and other cardiac performance indices.
- Venous Occlusion Plethysmography: To evaluate peripheral blood flow and vascular resistance.





Click to download full resolution via product page

Workflow of the Halabi et al. (1990) study.



### **Chemical Synthesis**

A detailed, specific synthesis protocol for **Brefonalol** is not readily available in peer-reviewed literature. However, based on the general synthesis of aryloxypropanolamine beta-blockers, a plausible synthetic route can be proposed. The synthesis of such compounds typically involves the reaction of a substituted phenol with an epoxide, followed by the addition of an amine.

Generalized Synthesis Workflow:

The synthesis would likely start from a substituted 3,4-dihydroquinolin-2-one precursor. This precursor would undergo a reaction to introduce the epoxide moiety, which is then opened by the appropriate amine to yield the final **Brefonalol** molecule.



Click to download full resolution via product page

A plausible synthetic route for **Brefonalol**.

#### Conclusion

**Brefonalol** is a beta-adrenergic antagonist with a distinct chemical structure incorporating a quinolinone moiety. While its clinical development was not pursued, the available data on its pharmacology, particularly its hemodynamic effects, provide valuable insights for researchers in cardiovascular drug discovery. The lack of comprehensive physicochemical data and a detailed synthesis protocol in the public domain highlights the need for further investigation should this compound or its analogs be reconsidered for therapeutic or research purposes. This guide serves as a foundational resource, consolidating the currently available technical information on **Brefonalol** for the scientific community.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. journals.physiology.org [journals.physiology.org]
- 2. Brefonalol | C22H28N2O2 | CID 65880 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Brefonalol: Chemical Structure, Properties, and Pharmacological Profile]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1667777#brefonalol-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com